molecular formula C26H22N4O4 B2826134 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206995-13-2

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2826134
CAS RN: 1206995-13-2
M. Wt: 454.486
InChI Key: CPSMPEAQYILCJJ-UHFFFAOYSA-N
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Description

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds incorporating the 1,2,4-oxadiazole ring have been synthesized and evaluated for their biological activities. For instance, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and tested them for antitumor activity against a panel of cell lines, finding compound 7 to exhibit potent activity with a mean IC50 value of approximately 9.4 µM. This study underscores the potential of such compounds in anticancer drug development (Maftei et al., 2013).

Catalysis and Green Chemistry

Research on quinazoline-2,4-diones has also focused on synthesis methodologies. Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles using carbon dioxide, showcasing an environmentally friendly approach to synthesizing these compounds (Patil et al., 2008).

Antimalarial Activity

The antimalarial activity of benzoquinoline derivatives has been investigated, indicating the therapeutic potential of these compounds. Rice (1976) synthesized alpha-dibutylaminomethylbenzoquinoline derivatives and demonstrated significant antimalarial activity against Plasmodium berghei in mice (Rice, 1976).

Electronic and Material Applications

Beyond biomedical applications, derivatives of quinazoline-2,4-dione have been explored for their potential in electronic and material science. Huang et al. (2006) synthesized 2,8-disubstituted dibenzothiophene derivatives containing quinoxaline and pyrazine moieties, revealing their suitability as electron-transport materials for organic light-emitting devices (Huang et al., 2006).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, and the second intermediate is 7-(3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione. These intermediates are then coupled using a coupling agent to form the final product, 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "2-nitrobenzaldehyde", "4-methoxybenzaldehyde", "2-aminobenzoic acid", "4-methoxybenzylamine", "N,N-dimethylformamide", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethyl sulfoxide", "diisopropylethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole: 3,4-dimethylbenzaldehyde and 2-nitrobenzaldehyde are reacted with thionyl chloride to form the corresponding chlorides. These are then reacted with sodium hydroxide to form the corresponding nitro alcohols, which are then cyclized with acetic anhydride to form the oxadiazole.", "Synthesis of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione: 2-aminobenzoic acid is reacted with the oxadiazole from the previous step using N,N-dicyclohexylcarbodiimide and dimethyl sulfoxide to form the corresponding amide. This is then reduced with diisopropylethylamine to form the hydroxyquinazoline.", "Synthesis of 7-(3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione: 4-methoxybenzylamine is reacted with the oxadiazole using N,N-dicyclohexylcarbodiimide and dimethyl sulfoxide to form the corresponding amide. This is then reduced with diisopropylethylamine to form the hydroxyquinazoline.", "Coupling of the two intermediates: The two hydroxyquinazolines from the previous steps are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide in the presence of triethylamine and in a solvent such as ethyl acetate. The resulting product is then purified using a solvent such as methanol and water." ] }

CAS RN

1206995-13-2

Product Name

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-15-4-7-18(12-16(15)2)23-28-24(34-29-23)19-8-11-21-22(13-19)27-26(32)30(25(21)31)14-17-5-9-20(33-3)10-6-17/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

CPSMPEAQYILCJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC)C

solubility

not available

Origin of Product

United States

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